molecular formula C11H20O2 B1624024 trans-2-Hexenyl 2-methylbutyrate CAS No. 94089-01-7

trans-2-Hexenyl 2-methylbutyrate

Cat. No. B1624024
CAS RN: 94089-01-7
M. Wt: 184.27 g/mol
InChI Key: SXJKRFLZGRFPBD-BQYQJAHWSA-N
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Description

trans-2-Hexenyl 2-methylbutyrate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. trans-2-Hexenyl 2-methylbutyrate is considered to be a practically insoluble (in water) and relatively neutral molecule. trans-2-Hexenyl 2-methylbutyrate has been primarily detected in urine. Within the cell, trans-2-hexenyl 2-methylbutyrate is primarily located in the membrane (predicted from logP) and cytoplasm. trans-2-Hexenyl 2-methylbutyrate has a fruity taste.

Scientific Research Applications

1. Role in Plant Fragrance

trans-2-Hexenyl 2-methylbutyrate is identified as a component in the fragrance of Patrinia scabiosifolia flowers. This compound contributes to the overall flowery fragrance of the plant, which is significant in the field of flavoring and cosmetics (Kang, Wang, & Tian, 2011).

2. Physical Properties in Fragrance and Flavor Esters

The density and viscosity of various fragrance and flavor esters, including trans-2-Hexenyl 2-methylbutyrate, have been measured and correlated with temperature-dependence equations. This research is vital for applications in the fragrance and flavor industry (Djojoputro & Ismadji, 2005).

3. Chemical Interactions and Stability

Studies on the stereochemistry of hexenyl radical cyclizations have investigated compounds similar to trans-2-Hexenyl 2-methylbutyrate. Understanding these reactions is crucial for synthetic chemistry and pharmaceutical applications (Tripp, Schiesser, & Curran, 2005).

4. Atmospheric Chemistry and Environmental Impact

The gas-phase reaction of trans-2-Hexenyl 2-methylbutyrate with ozone has been studied to understand its environmental impact, particularly its role in atmospheric chemistry and potential implications on air quality (Grosjean, Grosjean, & Seinfeld, 1996).

5. Vaporization Properties for Flavoring

Research on the vaporization properties of esters used in flavors, including trans-2-Hexenyl 2-methylbutyrate, provides essential data for their application in food flavoring and fragrance industries (Kozlovskiy, Gobble, & Chickos, 2015).

6. Utility in Organometallic Chemistry

The reaction of related compounds with methylcopper(I) indicates the utility of trans-2-Hexenyl 2-methylbutyrate in organometallic chemistry and synthesis (Yamamoto et al., 1977).

properties

CAS RN

94089-01-7

Product Name

trans-2-Hexenyl 2-methylbutyrate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(E)-hex-2-enyl] 2-methylbutanoate

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h7-8,10H,4-6,9H2,1-3H3/b8-7+

InChI Key

SXJKRFLZGRFPBD-BQYQJAHWSA-N

Isomeric SMILES

CCC/C=C/COC(=O)C(C)CC

SMILES

CCCC=CCOC(=O)C(C)CC

Canonical SMILES

CCCC=CCOC(=O)C(C)CC

density

0.874-0.879 (20°)

Other CAS RN

94089-01-7

physical_description

Liquid;  Mild fruity aroma

solubility

Insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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